2-Amino-3,6-difluorobenzonitrile
Overview
Description
2-Amino-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 6 positions, and an amino group is attached at the 2 position. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3,6-difluorobenzonitrile involves the reaction of 2,3-difluoro-6-nitrobenzonitrile with ammonia in an aqueous solution of acetic acid. This reaction results in the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
2-Amino-3,6-difluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of cosmetics and other industrial products
Mechanism of Action
The mechanism of action of 2-Amino-3,6-difluorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: This compound has a similar structure but with only one fluorine atom at the 6 position.
2-Amino-3,5-difluorobenzonitrile: Similar to 2-Amino-3,6-difluorobenzonitrile but with fluorine atoms at the 3 and 5 positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in pharmaceuticals and industrial processes .
Biological Activity
2-Amino-3,6-difluorobenzonitrile (CAS Number: 126674-94-0) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms and an amino group, enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H4F2N2. The compound features:
- Amino Group : Located at the 2-position of the benzene ring.
- Fluorine Atoms : Substituted at the 3 and 6 positions, which significantly influence its chemical behavior.
These structural characteristics contribute to its unique chemical properties, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, impacting metabolic pathways.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity.
- Stability and Reactivity : The presence of fluorine atoms increases the stability of the compound and its reactivity towards biological targets.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
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Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through modulation of specific signaling pathways.
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Antimicrobial Properties :
- Research indicated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
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Enzyme Interaction :
- The compound has been studied for its potential to inhibit certain enzymes involved in cancer metabolism. This inhibition can alter cancer cell proliferation rates and survival.
Case Studies
Several case studies highlight the biological relevance of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Effects | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
Study B | Antimicrobial Activity | Showed effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values lower than established antibiotics. |
Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X (specific enzyme not disclosed), leading to reduced metabolic activity in cancer cells. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | CAS Number | Biological Activity |
---|---|---|
2-Amino-3-fluorobenzonitrile | 1354963-08-8 | Moderate anticancer activity |
2-Amino-4,6-difluorobenzonitrile | 701269-55-8 | Limited enzyme inhibition |
2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | Significant enzyme inhibition and antimicrobial properties |
The presence of two fluorine atoms at positions three and six relative to the amino group distinguishes it from other similar compounds, enhancing its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3,6-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQFHGOBMGGBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190011-81-5 | |
Record name | 190011-81-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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